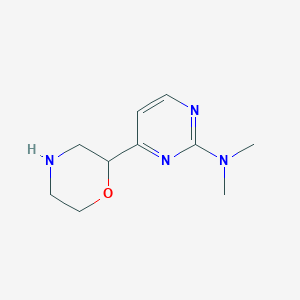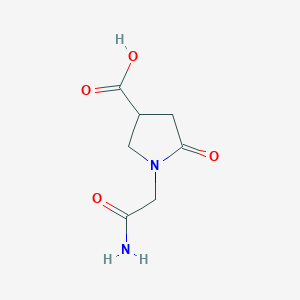
2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide is a chemical compound with a unique structure that includes an isoindole ring, an amino group, and a cyanoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide typically involves the reaction of isoindole derivatives with cyanoacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of the isoindole ring.
Reduction: Amino derivatives replacing the cyano group.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target being studied. For example, in cancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
- 2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
- 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide
Uniqueness
2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its cyanoacetamide moiety, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery.
Propriétés
Formule moléculaire |
C11H8N4O |
|---|---|
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide |
InChI |
InChI=1S/C11H8N4O/c12-5-8(11(14)16)9-6-3-1-2-4-7(6)10(13)15-9/h1-4H,(H2,13,15)(H2,14,16)/b9-8- |
Clé InChI |
YBZONEVKMXQFPP-HJWRWDBZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)N)/N=C2N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)

![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
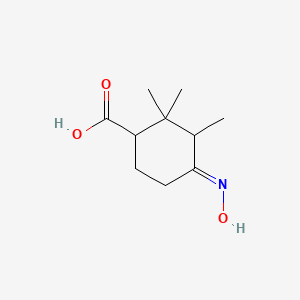
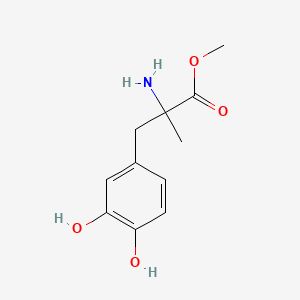
![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)

![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)
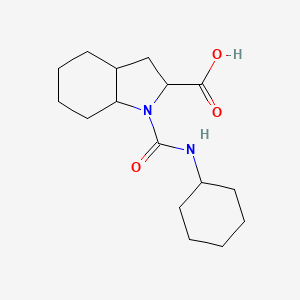
![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)

